methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by its chromen-2-one core structure, substituted with hydroxy and methyl groups, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and catalyst reuse, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Shares the chromen-2-one core but lacks the acetate group.
6,7-Dihydroxy-4-methylcoumarin: Similar structure but without the ester functionality.
4-Methylumbelliferone: A coumarin derivative with similar biological activities.
Uniqueness
Methyl (6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both hydroxy and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in research .
Properties
IUPAC Name |
methyl 2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,14-15H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHDAMLAGCPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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